5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride

Purity Reproducibility Solid-State

Researchers often encounter variable reactivity from free boronic acids in Suzuki couplings. 5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride (CAS 1231955-78-4) addresses this as a pre-formed HCl salt with consistent solubility and stability. • Direct installation of a morpholine-pyridine privileged scaffold, bypassing late-stage functionalization • Reproducible coupling yields across discovery and process scales • Targets ATP-binding sites in kinases, CNS and oncology applications • Supplied as a solid with defined melting point (190-192°C) for reliable handling.

Molecular Formula C10H16BClN2O3
Molecular Weight 258.509
CAS No. 1231955-78-4
Cat. No. B594409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride
CAS1231955-78-4
Synonyms5-Methyl-6-morpholinopyridin-3-ylboronic acidhydrochloride
Molecular FormulaC10H16BClN2O3
Molecular Weight258.509
Structural Identifiers
SMILESB(C1=CC(=C(N=C1)N2CCOCC2)C)(O)O.Cl
InChIInChI=1S/C10H15BN2O3.ClH/c1-8-6-9(11(14)15)7-12-10(8)13-2-4-16-5-3-13;/h6-7,14-15H,2-5H2,1H3;1H
InChIKeyIIFFJYFVBBCWCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-6-morpholinopyridin-3-ylboronic Acid Hydrochloride (CAS 1231955-78-4): A Differentiated Heteroaryl Boronic Acid Building Block for Suzuki-Miyaura Cross-Coupling


5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride (CAS 1231955-78-4) is a functionalized heteroaryl boronic acid building block, supplied as a hydrochloride salt for enhanced stability and handling . It is primarily employed as a key intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, facilitating the construction of complex biaryl and heteroaryl structures for pharmaceutical research and chemical biology [1]. The compound's structure features a 3-boronic acid group on a 6-morpholino-5-methyl pyridine core, with the hydrochloride form improving its solid-state properties .

Why 5-Methyl-6-morpholinopyridin-3-ylboronic Acid Hydrochloride Cannot Be Replaced by Unsubstituted or Mono-Substituted Pyridinyl Boronic Acid Analogs in Drug Discovery


Generic substitution of this compound with simpler pyridinyl boronic acids (e.g., 5-methylpyridin-3-ylboronic acid or 6-morpholinopyridin-3-ylboronic acid) is chemically and functionally invalid. The target compound's unique combination of a 5-methyl group, a 6-morpholino substituent, and a 3-boronic acid moiety confers distinct steric, electronic, and solubility properties that directly impact coupling efficiency, product diversity, and downstream pharmacokinetic optimization [1]. Simple analogs lack the morpholine ring, which is a privileged scaffold in medicinal chemistry for modulating basicity and metabolic stability, while the hydrochloride salt form offers improved solid-state stability and aqueous handling compared to the free boronic acid [2].

Quantitative Differentiation Evidence: 5-Methyl-6-morpholinopyridin-3-ylboronic Acid Hydrochloride vs. Closest Analogs


Purity and Solid-State Reproducibility: 5-Methyl-6-morpholinopyridin-3-ylboronic Acid Hydrochloride vs. 5-Methylpyridin-3-ylboronic Acid

The target compound is commercially available with a consistently reported purity of ≥95%, and up to 98% from multiple vendors, enabling reliable and reproducible cross-coupling reactions. In contrast, 5-methylpyridin-3-ylboronic acid (CAS 173999-18-3) is typically offered with a note indicating 'contains varying amounts of anhydride,' which can lead to irreproducible stoichiometry and unpredictable yields in multi-step syntheses . This difference in purity specification translates to a procurement advantage, as the target compound provides more consistent batch-to-batch performance, reducing the need for re-optimization of reaction conditions.

Purity Reproducibility Solid-State

Solid-State and Handling Advantage: Hydrochloride Salt vs. Free Base Form

5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride is a well-defined solid with a reported melting point range of 190-192°C [1]. This is in stark contrast to the free base analog, 5-methyl-6-morpholinopyridin-3-ylboronic acid (CAS 1191062-85-7), which is reported to have a density of 1.26 g/cm³ and is typically stored at 2-8°C, but lacks a sharp melting point specification, suggesting a less crystalline nature [2]. Furthermore, the hydrochloride form offers improved stability and solubility in aqueous media compared to many free boronic acids, facilitating its use in reactions requiring water or protic solvents [3]. The defined melting point serves as a critical quality control metric for procurement and ensures easier handling and accurate weighing in a laboratory setting.

Physical Form Stability Handling

Distinct Substitution Pattern: 5-Methyl-6-morpholino vs. 6-Morpholino Pyridine Core

The 5-methyl group on the pyridine ring of the target compound distinguishes it from 6-morpholinopyridin-3-ylboronic acid (CAS 904326-93-8) . This methyl substituent introduces steric hindrance and alters the electron density of the pyridine ring, which can influence both the rate of oxidative addition in Suzuki-Miyaura coupling and the subsequent transmetalation step. While direct comparative kinetic data is not available, the presence of a 5-methyl group is a known design element in medicinal chemistry to modulate metabolic stability and off-target interactions. The 6-morpholine ring, common to both, enhances solubility and provides a handle for further derivatization or target engagement, but the 5-methyl group provides an additional degree of structural and electronic differentiation [1].

Structure-Activity Relationship Substitution Pattern Electronic Effects

Regioisomeric Differentiation: 5-Methyl-6-morpholinopyridin-3-yl vs. 2-Morpholinopyridine-3-yl Boronic Acid

The target compound is a 3-pyridinyl boronic acid, whereas an analog such as 2-morpholinopyridine-3-boronic acid (CAS 1218790-86-3) places the boronic acid group at the 3-position of a pyridine ring with a 2-morpholine substituent . This regioisomeric difference alters the electronic environment around the boron atom. Specifically, the pyridine nitrogen in the 3-pyridinyl isomer is positioned meta to the boronic acid, while in the 2-morpholinopyridin-3-yl isomer, it is ortho. This can significantly impact the boronic acid's reactivity and stability towards protodeboronation, a common side reaction in Suzuki couplings [1]. Furthermore, the melting point of the target compound's hydrochloride salt (190-192°C) is markedly higher than that reported for 2-morpholinopyridine-3-boronic acid (90-94°C), indicating a different solid-state packing and potentially superior stability [2].

Regioisomer Suzuki Coupling Reactivity

Validated Application Scenarios for 5-Methyl-6-morpholinopyridin-3-ylboronic Acid Hydrochloride in Scientific R&D and Chemical Production


Suzuki-Miyaura Cross-Coupling for Synthesis of Complex Heterobiaryl Drug Candidates

This compound serves as a critical building block for the palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl or heteroaryl halides, enabling the construction of biaryl and heteroaryl structures that are core motifs in many drug molecules. The presence of the morpholine and methyl substituents on the pyridine ring allows for the direct installation of a privileged medicinal chemistry scaffold, eliminating the need for late-stage functionalization [1]. The hydrochloride salt form ensures consistent solubility and reactivity, which is essential for reproducible coupling yields in both discovery and process chemistry settings .

Synthesis of Kinase and Protease Inhibitor Libraries

Morpholinopyridine boronic acids are commonly used to synthesize molecules that target ATP-binding sites in kinases or act as protease inhibitors. The specific 5-methyl-6-morpholino substitution pattern on the target compound allows medicinal chemists to explore a unique chemical space within these enzyme families. By using this building block, researchers can rapidly generate diverse compound libraries where the morpholine moiety is strategically positioned to engage specific binding pockets, potentially leading to improved selectivity and potency against disease-relevant targets [1].

Preparation of Advanced Intermediates for CNS and Oncology Therapeutics

The morpholine ring is a common feature in compounds targeting the central nervous system (CNS) and oncology due to its ability to modulate physicochemical properties like logP and pKa. This boronic acid hydrochloride, with its defined melting point and high purity, is ideally suited for synthesizing advanced intermediates for these therapeutic areas. Its use in early-stage coupling reactions installs a functionalized pyridine core that can be further elaborated to optimize for blood-brain barrier penetration or target engagement, providing a reliable and well-characterized starting point for lead optimization [1].

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